2-chloro-N-(2-methylphenyl)-5-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

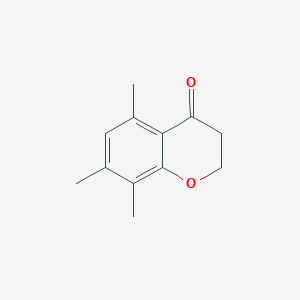

Le 2-chloro-N-(2-méthylphényl)-5-nitrobenzamide est un composé organique de formule moléculaire C14H11ClN2O3. Il s’agit d’un dérivé du benzamide, caractérisé par la présence d’un groupe chloro, d’un groupe méthylphényl et d’un groupe nitro.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 2-chloro-N-(2-méthylphényl)-5-nitrobenzamide implique généralement les étapes suivantes :

Nitration : Le matériau de départ, le 2-chlorobenzamide, subit une nitration à l’aide d’un mélange d’acide nitrique concentré et d’acide sulfurique pour introduire le groupe nitro en position 5.

Acylation : Le produit nitré est ensuite soumis à une acylation avec de la 2-méthylphénylamine en présence d’un catalyseur approprié, tel que le chlorure d’aluminium, pour former le produit final.

Les conditions de réaction de ces étapes impliquent généralement des températures contrôlées et des concentrations de réactifs spécifiques pour garantir un rendement élevé et une pureté élevée.

Méthodes de production industrielle

Dans un cadre industriel, la production du 2-chloro-N-(2-méthylphényl)-5-nitrobenzamide peut être mise à l’échelle en utilisant des réacteurs à écoulement continu. Cette méthode permet un meilleur contrôle des paramètres de réaction et une sécurité accrue. L’utilisation de systèmes automatisés garantit une qualité constante et réduit le risque d’erreur humaine.

Analyse Des Réactions Chimiques

Types de réactions

Le 2-chloro-N-(2-méthylphényl)-5-nitrobenzamide peut subir diverses réactions chimiques, notamment :

Réduction : Le groupe nitro peut être réduit en groupe amino à l’aide d’agents réducteurs tels que l’hydrogène gazeux en présence d’un catalyseur au palladium.

Substitution : Le groupe chloro peut être substitué par d’autres nucléophiles, tels que des amines ou des thiols, dans des conditions appropriées.

Oxydation : Le groupe méthyle sur le cycle phényle peut être oxydé en acide carboxylique à l’aide de puissants oxydants tels que le permanganate de potassium.

Réactifs et conditions courants

Réduction : Hydrogène gazeux, catalyseur au palladium sur charbon, température ambiante.

Substitution : Nucléophiles (amines, thiols), solvants tels que le diméthylformamide, températures élevées.

Oxydation : Permanganate de potassium, milieu acide ou basique, températures élevées.

Principaux produits formés

Réduction : 2-chloro-N-(2-méthylphényl)-5-aminobenzamide.

Substitution : Divers benzamides substitués selon le nucléophile utilisé.

Oxydation : 2-chloro-N-(2-carboxyphényl)-5-nitrobenzamide.

Applications De Recherche Scientifique

Le 2-chloro-N-(2-méthylphényl)-5-nitrobenzamide a plusieurs applications en recherche scientifique :

Chimie médicinale : Il est étudié pour son potentiel en tant que pharmacophore dans le développement de nouveaux médicaments, en particulier ceux ciblant les infections bactériennes et le cancer.

Science des matériaux : Les caractéristiques structurelles uniques du composé en font un candidat pour la synthèse de nouveaux polymères et matériaux dotés de propriétés électroniques spécifiques.

Études biologiques : Il est utilisé dans des essais biochimiques pour étudier les interactions enzymatiques et les mécanismes d’inhibition.

Applications industrielles : Le composé peut être utilisé comme intermédiaire dans la synthèse de colorants, de pigments et d’autres produits chimiques industriels.

Mécanisme D'action

Le mécanisme d’action du 2-chloro-N-(2-méthylphényl)-5-nitrobenzamide dépend de son application. En chimie médicinale, il peut agir en inhibant des enzymes ou des récepteurs spécifiques impliqués dans les voies pathologiques. Le groupe nitro peut subir une bioréduction pour former des intermédiaires réactifs qui interagissent avec des cibles biologiques, ce qui conduit à des effets thérapeutiques.

Comparaison Avec Des Composés Similaires

Composés similaires

2-chloro-N-(2-méthylphényl)-4-nitrobenzamide : Structure similaire mais avec le groupe nitro en position 4.

2-chloro-N-(2-méthylphényl)-3-nitrobenzamide : Groupe nitro en position 3.

2-chloro-N-(2-méthylphényl)-5-aminobenzamide : Groupe amino à la place du groupe nitro.

Unicité

Le 2-chloro-N-(2-méthylphényl)-5-nitrobenzamide est unique en raison du positionnement spécifique du groupe nitro, qui influence sa réactivité et son interaction avec les cibles biologiques. Cet isomère de position peut entraîner des différences d’activité pharmacologique et de comportement chimique par rapport à ses analogues.

Propriétés

Formule moléculaire |

C14H11ClN2O3 |

|---|---|

Poids moléculaire |

290.70 g/mol |

Nom IUPAC |

2-chloro-N-(2-methylphenyl)-5-nitrobenzamide |

InChI |

InChI=1S/C14H11ClN2O3/c1-9-4-2-3-5-13(9)16-14(18)11-8-10(17(19)20)6-7-12(11)15/h2-8H,1H3,(H,16,18) |

Clé InChI |

HEIDKHOGSPPENT-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-2-[8-(benzylamino)-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetamide](/img/structure/B11995471.png)

![5-(4-chlorophenyl)-4-{[(E)-(2-methoxynaphthalen-1-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11995483.png)

![3-{[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]amino}-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11995501.png)

![3-Aminodibenzo[b,d]furan-2-ol](/img/structure/B11995534.png)

![3-Methyl-2-(3-methylbutyl)-1-(phenylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11995552.png)

![N'-[(E)-(3-bromophenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11995557.png)